molecular formula C10H18O B11932410 Decahydro-2-naphthalenol

Decahydro-2-naphthalenol

Cat. No.: B11932410
M. Wt: 154.25 g/mol
InChI Key: UPMAOXLCTXPPAG-BBBLOLIVSA-N
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Description

It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, resulting in a decahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-2-naphthalenol can be synthesized through the hydrogenation of 2-naphthol. The process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8}\text{O} + 5\text{H}2 \rightarrow \text{C}{10}\text{H}_{18}\text{O} ]

Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where 2-naphthol is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure complete hydrogenation and high yield of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form more saturated derivatives, although this is less common.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Various halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Decahydro-2-naphthalenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-2-naphthalenol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in the body.

Comparison with Similar Compounds

  • 2α, 4aβ, 8aα-Decahydro-2-naphthalenol
  • 2α-hydroxy-trans-decalin

Comparison: Decahydro-2-naphthalenol is unique due to its fully hydrogenated naphthalene ring, which imparts distinct chemical properties compared to partially hydrogenated derivatives. Its hydroxyl group also makes it more reactive in certain chemical reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

InChI

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9-,10+/m1/s1

InChI Key

UPMAOXLCTXPPAG-BBBLOLIVSA-N

Isomeric SMILES

C1CC[C@@H]2C[C@H](CC[C@H]2C1)O

Canonical SMILES

C1CCC2CC(CCC2C1)O

Origin of Product

United States

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